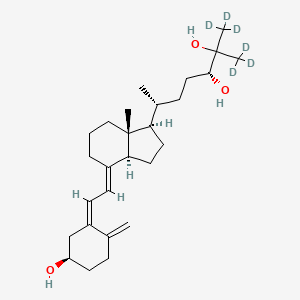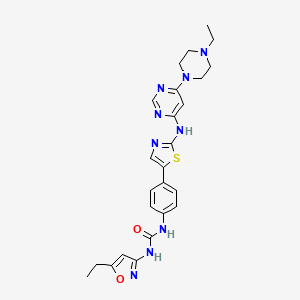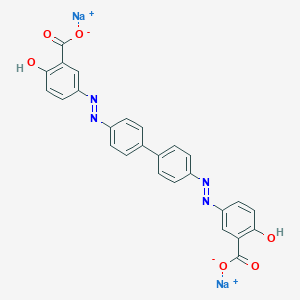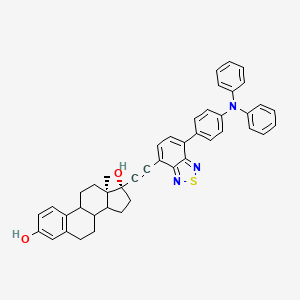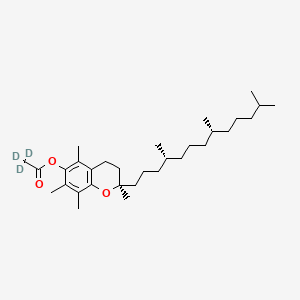
(+/-)-alpha-Tocopherol Acetate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-alpha-Tocopherolacetat-d3 ist eine deuterierte Form von alpha-Tocopherolacetat, einer synthetischen Form von Vitamin E. Diese Verbindung wird häufig als interner Standard in der Massenspektrometrie zur Quantifizierung von alpha-Tocopherolacetat verwendet. Die Deuteriummarkierung ermöglicht eine präzise Verfolgung und Messung in verschiedenen biochemischen Assays.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (+/-)-alpha-Tocopherolacetat-d3 umfasst typischerweise die Deuterierung von alpha-Tocopherolacetat. Dieser Prozess kann durch den katalytischen Austausch von Wasserstoffatomen mit Deuterium in Gegenwart einer Deuteriumquelle wie Deuteriumgas (D2) oder deuterierten Lösungsmitteln erzielt werden. Die Reaktionsbedingungen erfordern häufig einen Katalysator wie Palladium auf Kohlenstoff (Pd/C) und erhöhte Temperaturen, um den Austausch zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von (+/-)-alpha-Tocopherolacetat-d3 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Hochdruckreaktoren und kontinuierlichen Fließsystemen, um eine effiziente Deuterierung zu gewährleisten. Qualitätskontrollmaßnahmen wie die Hochleistungsflüssigchromatographie (HPLC) werden eingesetzt, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(+/-)-alpha-Tocopherolacetat-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Tocopherylchinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Acetylgruppe wieder in die Hydroxylgruppe umwandeln und alpha-Tocopherol bilden.
Substitution: Die Acetylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte
Oxidation: Tocopherylchinonderivate.
Reduktion: Alpha-Tocopherol.
Substitution: Verschiedene substituierte Tocopherolderivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
(+/-)-alpha-Tocopherolacetat-d3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Vitamin E und seinen Derivaten verwendet.
Biologie: Wird in Studien eingesetzt, die den Metabolismus und die Bioverfügbarkeit von Vitamin E in biologischen Systemen untersuchen.
Medizin: Wird in pharmakokinetischen Studien verwendet, um die Verteilung und Elimination von Vitamin E im Körper zu verstehen.
Industrie: Wird bei der Formulierung von Nahrungsergänzungsmitteln und angereicherten Lebensmitteln eingesetzt, um eine genaue Kennzeichnung und Qualitätskontrolle zu gewährleisten.
Wirkmechanismus
Der Wirkmechanismus von (+/-)-alpha-Tocopherolacetat-d3 ähnelt dem von alpha-Tocopherolacetat. Es wirkt als Antioxidans und schützt Zellen vor oxidativem Schaden, indem es freie Radikale neutralisiert. Die Deuteriummarkierung verändert ihre antioxidativen Eigenschaften nicht, ermöglicht aber eine präzise Verfolgung in metabolischen Studien. Zu den molekularen Zielen gehören Lipidmembranen, wo es die Lipidperoxidation verhindert, und verschiedene Enzyme, die an oxidativen Stressreaktionen beteiligt sind.
Wirkmechanismus
The mechanism of action of (+/-)-alpha-Tocopherol Acetate-d3 is similar to that of alpha-tocopherol acetate. It acts as an antioxidant, protecting cells from oxidative damage by neutralizing free radicals. The deuterium labeling does not alter its antioxidant properties but allows for precise tracking in metabolic studies. The molecular targets include lipid membranes, where it prevents lipid peroxidation, and various enzymes involved in oxidative stress responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Alpha-Tocopherol: Die nicht-acetylierte Form von Vitamin E, die ebenfalls ein Antioxidans ist, aber nicht die Stabilität besitzt, die die Acetylgruppe bietet.
Gamma-Tocopherol: Eine weitere Form von Vitamin E mit unterschiedlichen antioxidativen Eigenschaften und biologischen Aktivitäten.
Delta-Tocopherol: Bekannt für seine entzündungshemmenden Eigenschaften zusätzlich zu seinen antioxidativen Wirkungen.
Einzigartigkeit
(+/-)-alpha-Tocopherolacetat-d3 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine präzise Quantifizierung und Verfolgung in wissenschaftlichen Studien ermöglicht. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen eine genaue Messung von Vitamin E und seinen Metaboliten entscheidend ist.
Eigenschaften
Molekularformel |
C31H52O3 |
|---|---|
Molekulargewicht |
475.8 g/mol |
IUPAC-Name |
[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i8D3 |
InChI-Schlüssel |
ZAKOWWREFLAJOT-BVMKUAJZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


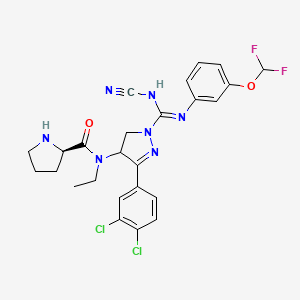
![(1R,5S,6R,7R,10R,11R,14R,15S,20R,21R)-21-[(2R)-2-amino-2,3,3-trimethylbutoxy]-20-(5-carbamoyl-1,2,4-triazol-1-yl)-5,7,10,15-tetramethyl-7-[(2R)-3-methylbutan-2-yl]-17-oxapentacyclo[13.3.3.01,14.02,11.05,10]henicos-2-ene-6-carboxylic acid](/img/structure/B12423255.png)
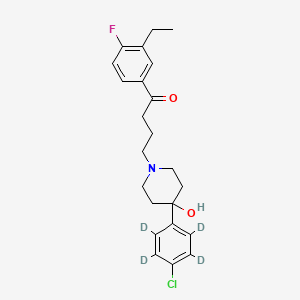


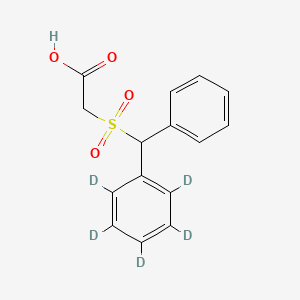
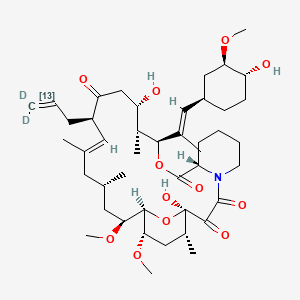
![(3S)-3-(4-aminobutyl)-1-[[4-fluoro-2-(3-methylimidazol-4-yl)phenyl]methyl]-4-hydroxy-4-oxo-1,4lambda5-azaphosphinane-3-carboxylic acid](/img/structure/B12423304.png)
